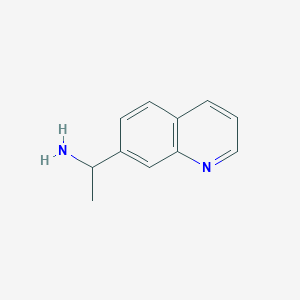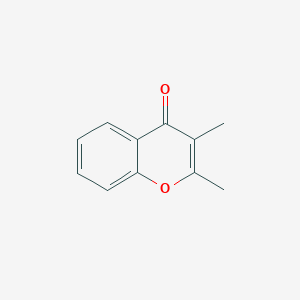
1-(Aminomethyl)-5-methylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-5-methylnaphthalene is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene core with a methyl group and an aminomethyl group attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-5-methylnaphthalene can be synthesized through several methods. One common approach involves the alkylation of 5-methylnaphthalene with formaldehyde and ammonia, followed by reduction to yield the desired aminomethyl derivative. Another method includes the use of reductive amination, where 5-methylnaphthalene is reacted with formaldehyde and a reducing agent such as sodium borohydride in the presence of an amine catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nitration typically involves the use of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Various amine derivatives.
Substitution: Nitro and halogenated naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-5-methylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound’s fluorescent properties make it useful in fluorescence microscopy and imaging techniques.
Industry: Its thermal stability and resistance to degradation make it suitable for high-temperature applications in materials science.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-5-methylnaphthalene involves its interaction with various molecular targets and pathways. In biological systems, it can act as a fluorescent dye, emitting intense blue fluorescence when exposed to ultraviolet light. This property is utilized in imaging techniques to trace and visualize biological processes. Additionally, its aminomethyl group allows it to participate in various biochemical reactions, potentially affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)naphthalene: Lacks the methyl group, resulting in different chemical properties and reactivity.
5-Methylnaphthalene: Lacks the aminomethyl group, limiting its applications in certain synthetic and biological contexts.
1-Methylaminomethyl naphthalene: Similar structure but with different substitution patterns, leading to variations in its chemical behavior and applications.
Uniqueness: 1-(Aminomethyl)-5-methylnaphthalene stands out due to its combination of a naphthalene core with both a methyl and an aminomethyl group. This unique structure imparts specific chemical properties, such as enhanced fluorescence and reactivity, making it valuable in diverse research and industrial applications.
Eigenschaften
Molekularformel |
C12H13N |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
(5-methylnaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C12H13N/c1-9-4-2-7-12-10(8-13)5-3-6-11(9)12/h2-7H,8,13H2,1H3 |
InChI-Schlüssel |
IKTBROXVZHRDPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=CC=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)
![7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)



![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)
